1-[5-(3-hydroxy-4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(morpholin-4-yl)ethan-1-one
Description
The compound 1-[5-(3-hydroxy-4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(morpholin-4-yl)ethan-1-one is a pyrazoline derivative with a hybrid structure incorporating a dihydro-pyrazole core, substituted thiophene, methoxyphenol, and morpholine moieties. Pyrazolines are heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The presence of the thiophene ring enhances electron delocalization and bioactivity, while the morpholine group contributes to improved solubility and pharmacokinetic profiles .
Key structural features:
- Dihydro-pyrazole core: Provides rigidity and hydrogen-bonding capacity.
- Thiophen-2-yl group: Imparts π-π stacking interactions and electronic effects.
- Morpholine-4-yl ethanone side chain: Improves solubility and membrane permeability.
This compound’s synthesis likely involves cyclocondensation of chalcone derivatives with hydrazine hydrate, followed by functionalization with morpholine, as seen in analogous pyrazoline syntheses .
Properties
IUPAC Name |
1-[3-(3-hydroxy-4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-26-18-5-4-14(11-17(18)24)16-12-15(19-3-2-10-28-19)21-23(16)20(25)13-22-6-8-27-9-7-22/h2-5,10-11,16,24H,6-9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTLBVJEZZPGJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=NN2C(=O)CN3CCOCC3)C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(3-hydroxy-4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(morpholin-4-yl)ethan-1-one typically involves multi-step organic reactions. The starting materials often include 3-hydroxy-4-methoxybenzaldehyde, thiophene-2-carboxylic acid, and morpholine. The key steps in the synthesis may include:
Condensation Reaction: The initial step involves the condensation of 3-hydroxy-4-methoxybenzaldehyde with thiophene-2-carboxylic acid to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the pyrazole ring.
Substitution Reaction: The pyrazole intermediate is then reacted with morpholine to introduce the morpholinoethanone moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[5-(3-hydroxy-4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(morpholin-4-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce alcohol derivatives.
Scientific Research Applications
1-[5-(3-hydroxy-4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(morpholin-4-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[5-(3-hydroxy-4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(morpholin-4-yl)ethan-1-one involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
Bioactivity Correlation :
- Thiophene-containing derivatives (e.g., compounds 4a and the target compound) exhibit enhanced antimicrobial activity due to sulfur’s electron-withdrawing effects.
- Morpholine-substituted analogs (e.g., ) show improved solubility and kinase inhibition, suggesting the target compound may share similar pharmacokinetic advantages.
Compared to triazole derivatives (e.g., 4a ), the dihydro-pyrazole core in the target compound offers greater conformational flexibility.
Comparison with Analogous Routes:
- Compound 4a : Triazole formation via cyclocondensation of thiosemicarbazide derivatives, followed by alkylation with bromoacetophenone.
- Pyrazolo-pyrimidine derivative : Suzuki coupling of boronate esters with halogenated intermediates, highlighting the role of palladium catalysts in complex heterocycles.
Pharmacological Performance
Mechanistic Insights:
- Thiophene and pyrazole moieties interact with bacterial DNA gyrase or fungal lanosterol demethylase .
- Morpholine’s oxygen atoms facilitate hydrogen bonding with kinase ATP-binding pockets .
Biological Activity
The compound 1-[5-(3-hydroxy-4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(morpholin-4-yl)ethan-1-one (CAS Number: 900013-22-1) is a complex organic molecule with potential pharmacological applications. Its structure incorporates a pyrazole core, which is known for various biological activities including anti-cancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 401.5 g/mol. The presence of multiple functional groups such as hydroxyl, methoxy, and morpholine suggests a diverse range of interactions with biological targets.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. The IC50 values reported for related compounds range from moderate to potent, suggesting that our compound may also possess similar efficacy against cancer cells.
Table 1: IC50 Values of Related Pyrazole Compounds Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HepG2 | 193.93 |
| Compound B | A549 | 208.58 |
| Compound C | HT-29 | 238.14 |
| Compound D | SMMC-7721 | 269 |
The specific anticancer activity of our compound remains to be elucidated through targeted studies.
Anti-inflammatory Activity
Pyrazoles are recognized for their anti-inflammatory effects. In a comparative study, pyrazole derivatives demonstrated superior anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac sodium. The mechanism typically involves inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory cytokines.
Antimicrobial Activity
Compounds containing thiophene and pyrazole moieties have shown promising antimicrobial properties. For example, similar compounds have been tested against various bacterial strains and exhibited significant inhibitory effects. While specific data for our compound is limited, the structural similarities suggest potential antimicrobial activity.
Case Studies
A recent study evaluated a series of pyrazole derivatives for their biological activities. Among these, certain compounds exhibited notable cytotoxicity against human cancer cell lines while maintaining low toxicity towards normal cells. This selectivity is crucial for therapeutic applications.
Case Study Summary:
- Objective: To evaluate the cytotoxic effects of pyrazole derivatives.
- Method: In vitro assays on various cancer cell lines.
- Results: Several derivatives showed IC50 values significantly lower than established chemotherapeutics, indicating potential as lead compounds for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
